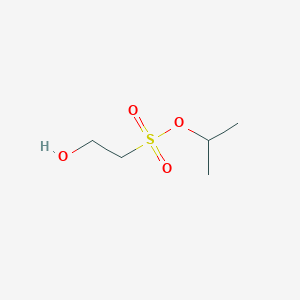
4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile is an organic compound with the molecular formula C14H10FNO2. This compound is characterized by the presence of a fluoro group, a hydroxy group, and a phenoxy group attached to a benzene ring, along with an acetonitrile moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile typically involves multiple steps. One common method starts with the preparation of 4-fluoro-3-phenoxybenzaldehyde, which is then converted into the desired compound through a series of reactions. The initial step involves the reaction of 4-fluoro-3-phenoxybenzaldehyde with a suitable reagent to introduce the hydroxy and acetonitrile groups .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, the use of copper or copper compounds as catalysts in the presence of alkali phenolate or alkaline earth metal phenolate has been reported .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The fluoro and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluoro-3-phenoxybenzoic acid, while reduction can produce 4-fluoro-3-phenoxybenzylamine .
Aplicaciones Científicas De Investigación
4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which 4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile exerts its effects involves interactions with specific molecular targets. The fluoro and phenoxy groups can interact with enzymes or receptors, altering their activity. The hydroxy group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-phenoxybenzaldehyde: A precursor in the synthesis of 4-Fluoro-alpha-hydroxy-3-phenoxy-benzeneacetonitrile.
4-Fluoro-3-phenoxybenzoic acid: An oxidation product of the compound.
4-Fluoro-3-phenoxybenzylamine: A reduction product of the compound.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, while the hydroxy and phenoxy groups contribute to its versatility in chemical synthesis and potential biological applications.
Propiedades
Fórmula molecular |
C14H10FNO2 |
|---|---|
Peso molecular |
243.23 g/mol |
Nombre IUPAC |
2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H |
Clave InChI |
FYIOXXUKFQPTJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)

![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)










